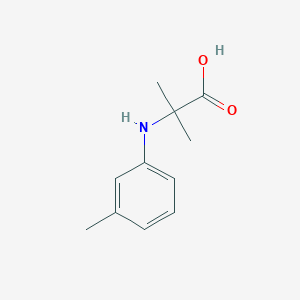

2-Methyl-2-m-tolylamino-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-m-tolylamino-propionic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of propionic acid, featuring a methyl group and a m-tolylamino group attached to the central carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-m-tolylamino-propionic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. The alkylated product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2-m-tolylamino-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Applications De Recherche Scientifique

2-Methyl-2-m-tolylamino-propionic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Mécanisme D'action

The mechanism of action of 2-Methyl-2-m-tolylamino-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminopyrimidine derivatives: These compounds share structural similarities and exhibit various biological activities, including antitrypanosomal and antiplasmodial activities.

Indole derivatives: These compounds are known for their diverse biological and clinical applications, including antiviral, anticancer, and antimicrobial activities.

Uniqueness

2-Methyl-2-m-tolylamino-propionic acid is unique due to its specific structural features and the presence of both a methyl group and a m-tolylamino group

Activité Biologique

Overview

2-Methyl-2-m-tolylamino-propionic acid (CAS No. 117755-93-8) is an organic compound characterized by its structural features, including a methyl group and a m-tolylamino group attached to the central carbon atom. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C11H15NO2

- IUPAC Name : 2-methyl-2-(3-methylanilino)propanoic acid

- InChI Key : JMKSEZZOUCYQRF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound can be achieved through several methods, including amidomalonate synthesis. This involves the conversion of diethyl acetamidomalonate into an enolate ion, followed by alkylation and subsequent hydrolysis and decarboxylation to yield the amino acid.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects. The specific mechanisms are still under investigation, but it is hypothesized that the compound may influence metabolic pathways related to energy metabolism.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, although detailed studies are required to elucidate this effect.

- Neuroprotective Properties : There is emerging evidence that suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Study on Metabolic Effects

A study investigated the effects of similar compounds on serum lipid profiles and ovarian activity in dairy cows. Although focused on related compounds, it provided insights into how propionic acid derivatives can influence metabolic processes. The administration of a related compound showed significant changes in serum lipid levels and metabolic markers, indicating potential applications in veterinary medicine .

Propionic Acidemia Case Report

A case report highlighted the implications of propionic acid metabolism disorders, linking elevated levels of propionic acid to various physiological disturbances. This underscores the importance of understanding propionic acid derivatives' biological activities, including those of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Antitrypanosomal, Antiplasmodial | Structural similarity to amino acids |

| Indole Derivatives | Antiviral, Anticancer | Diverse clinical applications |

| This compound | Antioxidant, Anti-inflammatory | Unique m-tolylamino group |

Propriétés

IUPAC Name |

2-methyl-2-(3-methylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(7-8)12-11(2,3)10(13)14/h4-7,12H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKSEZZOUCYQRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.